1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the alkylation of piperazine with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to form 1-(3-chloropropyl)piperazine.
Introduction of the Fluorophenyl Group: The next step involves the reaction of 1-(3-chloropropyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form 1-[3-(4-fluorophenyl)propyl]piperazine.
Formation of the Pyrrolidinone Moiety: The final step includes the reaction of 1-[3-(4-fluorophenyl)propyl]piperazine with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and fluorophenyl moieties, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes, receptor binding, and enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Methylpiperazin-1-yl)propyl]-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
- 1-[3-(4-Phenylpiperazin-1-yl)propyl]-3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]urea
- 1-[3-(4-Benzylpiperazin-1-yl)propyl]-3-[1-(4-iodophenyl)-5-oxopyrrolidin-3-yl]urea
Uniqueness
1-[3-(4-Ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the ethyl group on the piperazine ring and the fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, such as enhanced binding affinity to certain targets and improved pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-ethylpiperazin-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O2/c1-2-24-10-12-25(13-11-24)9-3-8-22-20(28)23-17-14-19(27)26(15-17)18-6-4-16(21)5-7-18/h4-7,17H,2-3,8-15H2,1H3,(H2,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVCYLKQXRPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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